molecular formula C7H16O3 B14362044 3-(Methoxymethyl)pentane-1,5-diol CAS No. 91175-00-7

3-(Methoxymethyl)pentane-1,5-diol

Katalognummer: B14362044
CAS-Nummer: 91175-00-7
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: LRVMFOBOPSQTAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)pentane-1,5-diol is an organic compound with the molecular formula C7H16O3. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has a methoxymethyl group (-CH2OCH3) attached to the third carbon of the pentane chain. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Methoxymethyl)pentane-1,5-diol can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrogenation of glutaric acid derivatives or the hydrogenolysis of tetrahydrofurfuryl alcohol. These methods are scalable and can produce large quantities of the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)pentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)pentane-1,5-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)pentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the methoxymethyl group can act as a protecting group in synthetic reactions. The compound’s reactivity is influenced by the presence of these functional groups, allowing it to undergo various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Pentanediol: Similar structure but lacks the methoxymethyl group.

    3-Methyl-1,5-pentanediol: Contains a methyl group instead of a methoxymethyl group.

    Tetrahydrofurfuryl alcohol: A related compound used in similar synthetic applications.

Uniqueness

3-(Methoxymethyl)pentane-1,5-diol is unique due to the presence of both hydroxyl and methoxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of applications in various scientific fields .

Eigenschaften

CAS-Nummer

91175-00-7

Molekularformel

C7H16O3

Molekulargewicht

148.20 g/mol

IUPAC-Name

3-(methoxymethyl)pentane-1,5-diol

InChI

InChI=1S/C7H16O3/c1-10-6-7(2-4-8)3-5-9/h7-9H,2-6H2,1H3

InChI-Schlüssel

LRVMFOBOPSQTAU-UHFFFAOYSA-N

Kanonische SMILES

COCC(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.